(E)-1-(furan-2-yl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one
Overview
Description
(E)-1-(furan-2-yl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one is an organic compound that belongs to the class of enones It features a furan ring, a nitroaniline moiety, and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(furan-2-yl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with 2-methyl-4-nitroaniline in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, forming the enone linkage. Common bases used in this reaction include piperidine or pyridine, and the reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(furan-2-yl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The enone system can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Michael adducts.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(furan-2-yl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its enone system makes it a versatile intermediate in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features. The nitroaniline moiety can be modified to create derivatives with biological activity, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes, due to its conjugated system and functional groups.
Mechanism of Action
The mechanism of action of (E)-1-(furan-2-yl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(furan-2-yl)-3-(4-nitroanilino)prop-2-en-1-one
- (E)-1-(furan-2-yl)-3-(2-methyl-3-nitroanilino)prop-2-en-1-one
- (E)-1-(furan-2-yl)-3-(2-methyl-4-chloroanilino)prop-2-en-1-one
Uniqueness
(E)-1-(furan-2-yl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one is unique due to the presence of both a furan ring and a nitroaniline moiety, which confer distinct chemical reactivity and potential biological activity. The specific substitution pattern on the aniline ring (2-methyl-4-nitro) also differentiates it from other similar compounds, potentially leading to unique properties and applications.
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-10-9-11(16(18)19)4-5-12(10)15-7-6-13(17)14-3-2-8-20-14/h2-9,15H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOJJPXNHWNHO-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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